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Introduction

Desyl chloride, with the chemical name 2-chloro-1,2-diphenylethanone and CAS number 447-

31-4, is a halogenated ketone of significant interest in organic synthesis.[1] Its utility as a

building block in the creation of more complex molecules necessitates a thorough

understanding of its structural and spectroscopic properties. This guide provides an in-depth

analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for desyl chloride, intended for researchers, scientists, and professionals in the field of

drug development and chemical research.

Molecular Structure and Properties
Desyl chloride is a solid at room temperature with a molecular formula of C₁₄H₁₁ClO and a

molecular weight of 230.69 g/mol .[2] The molecule features a central ethanone backbone

substituted with two phenyl groups and a chlorine atom, rendering it a chiral compound.

Spectroscopic Data Summary
The following sections present a comprehensive summary of the spectroscopic data for desyl
chloride, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For desyl chloride, the spectra are typically recorded in deuterated chloroform
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(CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of desyl chloride is characterized by signals in the aromatic region

corresponding to the two phenyl groups and a singlet for the methine proton. Based on data

from analogous compounds, the following assignments can be made:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.9-8.1 Multiplet 2H
Aromatic protons

ortho to C=O

~ 7.2-7.6 Multiplet 8H
Remaining aromatic

protons

~ 6.4 Singlet 1H -CH(Cl)-

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The expected chemical shifts are detailed below, inferred from data on similar

structures:[1]

Chemical Shift (δ) ppm Assignment

~ 191 Carbonyl carbon (C=O)

~ 136 Quaternary aromatic carbon (C-CH(Cl))

~ 134 Quaternary aromatic carbon (C-C=O)

~ 128-134 Aromatic carbons (CH)

~ 51 Methine carbon (-CH(Cl))

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of desyl chloride is distinguished by a strong absorption band for the carbonyl group and

characteristic absorptions for the aromatic rings and the carbon-chlorine bond.

Wavenumber (cm⁻¹) Functional Group Assignment

~ 3060 Aromatic C-H stretch

~ 1685 C=O stretch (ketone)

~ 1595, 1490, 1450 Aromatic C=C skeletal vibrations

~ 750-850 C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. Under electron ionization (EI), desyl chloride is expected to fragment in a

predictable manner.

m/z Proposed Fragment

230/232 [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotopes)

195 [M - Cl]⁺

105
[C₆H₅CO]⁺ (Benzoyl cation) - Often the base

peak

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of desyl chloride.

Synthesis of Desyl Chloride
Desyl chloride is typically synthesized by the reaction of benzoin with thionyl chloride. In a

typical procedure, benzoin is dissolved in a suitable solvent like pyridine, and thionyl chloride is
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added slowly with cooling. The reaction mixture is then worked up by adding water, and the

crude product is filtered, washed, and recrystallized, commonly from ethanol.

NMR Spectroscopy
A sample of desyl chloride is dissolved in deuterated chloroform (CDCl₃) containing a small

amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for

carbon-13. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared Spectroscopy
The IR spectrum of solid desyl chloride can be obtained using the Attenuated Total

Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR

crystal of an FT-IR spectrometer, such as a Bruker Tensor 27. The spectrum is recorded over a

range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by

grinding a small amount of the sample with dry KBr and pressing the mixture into a thin,

transparent disk.

Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The

sample is introduced into the ion source, where it is bombarded with a beam of high-energy

electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting

positively charged ions are then accelerated and separated based on their mass-to-charge

ratio (m/z).

Visualizations
The following diagrams illustrate the chemical structure of desyl chloride and the workflow for

its spectroscopic analysis.
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Spectroscopic Analysis Workflow for Desyl Chloride
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Caption: Workflow of Spectroscopic Analysis.

Key Mass Spectrometry Fragmentation of Desyl Chloride
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Caption: Mass Spectrometry Fragmentation Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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